molecular formula C10H13BrN2 B13896533 (R)-2-(4-Bromophenyl)piperazine

(R)-2-(4-Bromophenyl)piperazine

Cat. No.: B13896533
M. Wt: 241.13 g/mol
InChI Key: ZXWFFOCOSVMOPB-JTQLQIEISA-N
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Description

®-2-(4-Bromophenyl)piperazine is a chiral compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromine atom attached to the phenyl ring and a piperazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Bromophenyl)piperazine typically involves the reaction of 4-bromophenylamine with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-2-(4-Bromophenyl)piperazine may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Bromophenyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the removal of the bromine atom, resulting in the formation of phenylpiperazine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of ®-2-(4-Bromophenyl)piperazine.

    Reduction: Phenylpiperazine.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

®-2-(4-Bromophenyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological systems, including its binding to receptors and enzymes.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-(4-Bromophenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and the piperazine ring play crucial roles in its binding affinity and selectivity. The compound may modulate the activity of neurotransmitter systems, leading to its potential effects on neurological functions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)piperazine: The non-chiral version of the compound.

    4-Bromophenylpiperidine: A structurally similar compound with a piperidine ring instead of piperazine.

    4-Bromoaniline: A simpler compound with only the bromine-substituted phenyl ring.

Uniqueness

®-2-(4-Bromophenyl)piperazine is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral counterparts. The presence of the piperazine ring also imparts distinct chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H13BrN2

Molecular Weight

241.13 g/mol

IUPAC Name

(2R)-2-(4-bromophenyl)piperazine

InChI

InChI=1S/C10H13BrN2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2/t10-/m0/s1

InChI Key

ZXWFFOCOSVMOPB-JTQLQIEISA-N

Isomeric SMILES

C1CN[C@@H](CN1)C2=CC=C(C=C2)Br

Canonical SMILES

C1CNC(CN1)C2=CC=C(C=C2)Br

Origin of Product

United States

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